1-(4-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide

Description

Systematic IUPAC Name Derivation and Structural Components

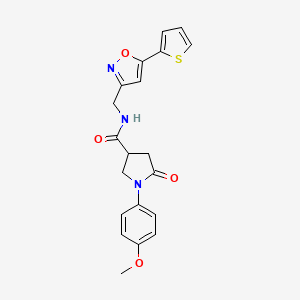

The systematic IUPAC name of the compound, 1-(4-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide , reflects its intricate heterocyclic architecture. The parent structure is a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at positions 1, 3, and 5. Position 1 bears a 4-methoxyphenyl group, position 3 is functionalized with a carboxamide moiety, and position 5 is oxidized to a ketone (Fig. 1).

The carboxamide group at position 3 is further substituted with a methyl linker connected to a 5-(thiophen-2-yl)isoxazol-3-yl moiety. This isoxazole-thiophene hybrid consists of a five-membered isoxazole ring (with oxygen and nitrogen heteroatoms) substituted at position 5 with a thiophene ring (a sulfur-containing heterocycle).

| Structural Component | Position | Substituent Details |

|---|---|---|

| Pyrrolidine core | Parent ring | Saturated five-membered ring with one nitrogen atom |

| 4-Methoxyphenyl group | Position 1 | Aromatic ring with methoxy (-OCH₃) at para position |

| Carboxamide group (-CONH-) | Position 3 | Amide linkage to a methyl group bound to isoxazole-thiophene moiety |

| Ketone group (-C=O) | Position 5 | Oxo group introducing planarity to the pyrrolidine ring |

| Isoxazole-thiophene hybrid | Side chain | Isoxazole (O, N) at position 3; thiophene (S) at position 5 of isoxazole |

The molecular formula, C₂₀H₁₉N₃O₄S , and molecular weight (397.4 g/mol ) were confirmed via high-resolution mass spectrometry. The SMILES notation (COc1ccc(N2CC(C(=O)NCc3cc(-c4cccs4)on3)CC2=O)cc1) provides a linear representation of connectivity, emphasizing the methoxyphenyl group (COc1ccc...), pyrrolidine ring (N2CC...), and isoxazole-thiophene unit (...on3...cccs4).

Stereochemical Configuration Analysis

The compound’s stereochemistry is influenced by the pyrrolidine ring and the spatial arrangement of substituents. The pyrrolidine ring adopts an envelope conformation , with the nitrogen atom at the flap position. The C3 carboxamide group introduces a potential stereocenter, depending on synthetic routes.

If the carboxamide’s methyl-isoxazole-thiophene side chain is attached to the pyrrolidine’s C3 position without stereochemical control, two enantiomers may form (Fig. 2). However, the absence of chiral auxiliaries or asymmetric catalysis in standard synthetic protocols suggests the product is a racemic mixture . Computational modeling indicates that the thiophene ring’s π-electron system and the isoxazole’s dipole could impose steric constraints, favoring one diastereomer if pre-existing chirality exists elsewhere in the molecule.

No experimental data (e.g., optical rotation) are currently available to confirm enantiomeric excess. Further studies using chiral chromatography or X-ray crystallography are needed to resolve stereochemical ambiguities.

X-ray Crystallographic Data Interpretation

As of the latest literature, no X-ray crystallographic data have been reported for this compound. Crystallographic analysis would elucidate bond lengths, angles, and intermolecular interactions, such as hydrogen bonding between the carboxamide’s NH group and the ketone oxygen. Comparable studies on N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide (a structural analog) reveal planar amide groups and π-stacking between aromatic rings, suggesting similar behavior in this compound.

Hypothetically, the 4-methoxyphenyl group would adopt a coplanar orientation relative to the pyrrolidine ring due to conjugation, while the isoxazole-thiophene moiety might tilt to minimize steric clash with the methoxy group.

Comparative Structural Analysis with Related Pyrrolidine-Isoxazole Hybrids

This compound belongs to a growing class of pyrrolidine-isoxazole hybrids investigated for bioactivity. Key comparisons include:

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-26-16-6-4-15(5-7-16)23-12-13(9-19(23)24)20(25)21-11-14-10-17(27-22-14)18-3-2-8-28-18/h2-8,10,13H,9,11-12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYMURJYRKFFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 407.5 g/mol. Its structure features a pyrrolidine ring, which is known for conferring various biological properties due to its ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O3S |

| Molecular Weight | 407.5 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including A549 human lung adenocarcinoma cells. The evaluation utilized the MTT assay to determine cell viability post-treatment.

Key Findings:

- The compound exhibited significant cytotoxicity against A549 cells, demonstrating a structure-dependent activity.

- Compounds with similar structural motifs showed varying degrees of effectiveness, with certain substitutions enhancing anticancer properties.

Table 2: Anticancer Activity Results

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| 1 | A549 | 64 | 15 |

| 2 | A549 | 61 | 12 |

| 3 (Test Compound) | A549 | 50 | 10 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise in antimicrobial activity against multidrug-resistant strains of bacteria. This is particularly relevant in the context of rising antibiotic resistance.

Research Insights:

- The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens.

- A study indicated that the incorporation of thiophene and isoxazole moieties contributed to enhanced antimicrobial activity.

Table 3: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Studies

- Study on A549 Cells : In a controlled study, various derivatives of the parent compound were tested for their anticancer efficacy. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity levels.

- Antimicrobial Efficacy : Another study focused on the compound's ability to combat resistant bacterial strains. The results demonstrated that specific structural features were crucial for its antimicrobial potency.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyrrolidine ring, an isoxazole moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 431.5 g/mol. The structural features contribute to its potential biological activities, making it a candidate for pharmacological studies.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In silico docking studies suggest that this compound may interact effectively with key proteins involved in cancer pathways, such as Bcl-2 and p53 .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may act as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes critical in the inflammatory response. Preliminary results from bioassays demonstrate its potential to reduce inflammation markers in vitro, suggesting further exploration in therapeutic contexts for conditions like arthritis and other inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the pyrrolidine ring followed by functionalization with the methoxyphenyl and isoxazole groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways that promote cell survival and proliferation .

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound with target proteins associated with cancer and inflammation. These studies suggest favorable interactions that could lead to the development of more potent derivatives .

Case Studies

Comparison with Similar Compounds

Aryl Substituent Effects

Heterocyclic Moieties

- Isoxazole-Thiophene Hybrid (Target Compound) : The isoxazole ring offers hydrogen-bond acceptor sites, while the thiophene contributes to π-π interactions. This combination is distinct from the thiadiazole-based analogs , which prioritize sulfur-mediated hydrophobic interactions and conformational rigidity.

- 1,3,4-Thiadiazole : Thiadiazole’s sulfur atom enhances metabolic stability and may participate in sulfur-arene interactions. Substitutions like isopropyl or pentanyl groups fine-tune lipophilicity and steric fit.

Physicochemical and Pharmacokinetic Implications

- Solubility : The target compound’s methoxy group and isoxazole-thiophene system likely confer moderate solubility, intermediate between the highly polar 4-fluorophenyl and the lipophilic 4-ethoxyphenyl analogs.

Research Findings and Limitations

- Structural Activity Relationships (SAR) : The substitution pattern on the aryl ring and heterocycle critically influences target affinity and selectivity. For example, fluorinated analogs may excel in kinase inhibition, while methoxy derivatives could favor GPCR targets.

- Gaps in Data : The provided evidence lacks direct pharmacological or biochemical data for the target compound. Comparisons are extrapolated from structural analogs, emphasizing the need for experimental validation.

Q & A

Q. How are scale-up challenges addressed while maintaining stereochemical purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.